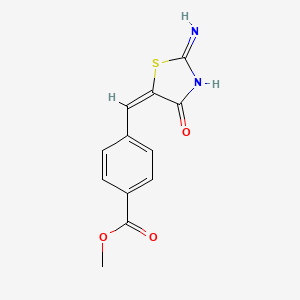
(E)-Methyl 4-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as an α-amino ketone, with a thiourea derivative under acidic conditions.
Condensation Reaction: The thiazole intermediate is then subjected to a condensation reaction with methyl 4-formylbenzoate in the presence of a base, such as sodium methoxide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate: This compound is structurally similar but may have different substituents on the thiazole or benzoate rings.
Thiazole Derivatives: Compounds with variations in the thiazole ring structure, such as different substituents or additional functional groups.
Benzoate Esters: Compounds with different ester groups or modifications to the benzoate ring.
Uniqueness
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H10N2O3S |
|---|---|
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
methyl 4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)/b9-6+ |
InChI-Schlüssel |
RVPDAFREEZSBDU-RMKNXTFCSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=N)S2 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=N)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


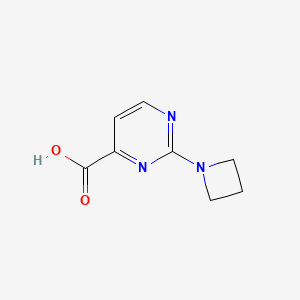
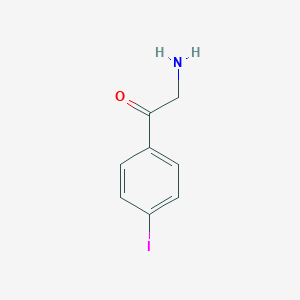
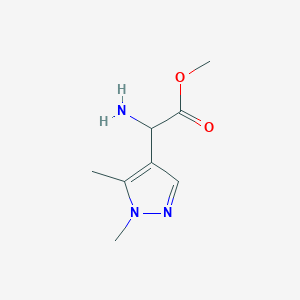
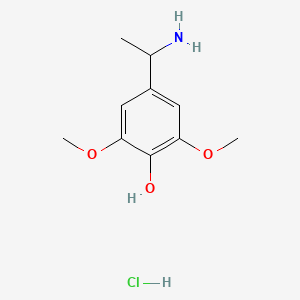
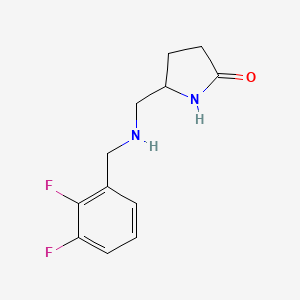
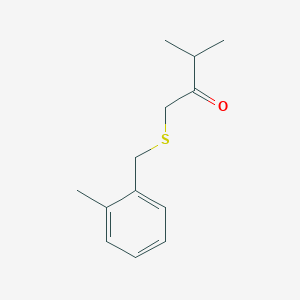
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
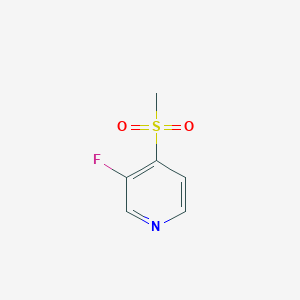
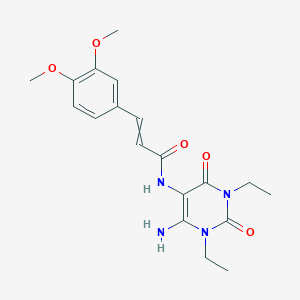
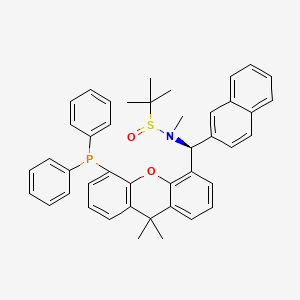
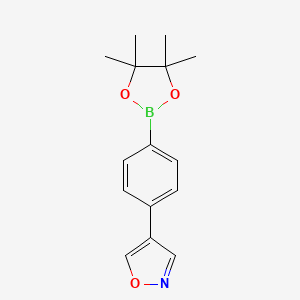
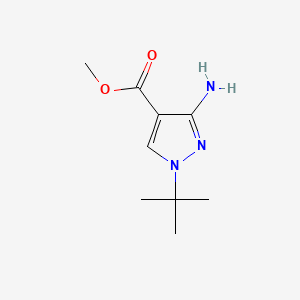
![(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid](/img/structure/B15328119.png)
